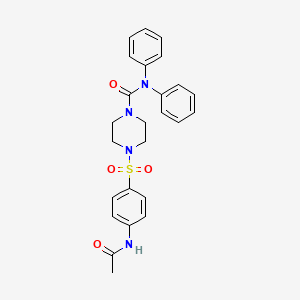

![molecular formula C15H19N3O B2506812 2-[(1-甲基哌啶-3-基)甲氧基]喹喔啉 CAS No. 2198823-09-3](/img/structure/B2506812.png)

2-[(1-甲基哌啶-3-基)甲氧基]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline is a quinoxaline derivative, a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. Quinoxaline derivatives are known for their antibacterial, antituberculosis, and kinase inhibitory activities, making them valuable in medicinal chemistry .

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves multi-step reactions, including catalyzed coupling and cyclization processes. For instance, the synthesis of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles, which are structurally related to the compound of interest, was achieved through Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition followed by Pd-catalyzed direct arylation . Similarly, the synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines involved a Sonogashira coupling reaction, iodocyclization, and subsequent palladium-catalyzed cross-coupling reactions . These methods could potentially be adapted for the synthesis of 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline.

Molecular Structure Analysis

Quinoxaline derivatives exhibit a wide range of molecular conformations and supramolecular interactions, as evidenced by the crystal structure analysis of substituted 2-(3-(hydroxymethyl)quinolin-2-yl)phenol derivatives . The analysis of Hirshfeld surfaces and 2D fingerprint plots can provide insights into the different conformers and hydrogen bonding patterns, which are crucial for understanding the molecular structure and interactions of 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline.

Chemical Reactions Analysis

Quinoxaline derivatives participate in various chemical reactions, including those that lead to antibacterial activity. For example, the Free-Wilson analysis predicted potent antibacterial activity for quinoxaline 1,4-dioxides substituted with specific groups . The chemical reactivity of 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline could be explored in a similar manner to understand its potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their substituents. For instance, Y-shaped tri-fluoromethyl substituted quinoxaline derivatives displayed unique optical properties, solvatochromism, and aggregation-induced emission (AIE) due to the presence of electron-donating and electron-withdrawing groups . These properties are essential for the application of quinoxaline derivatives in optical materials and sensors. The physical and chemical properties of 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline would likely be affected by its methoxy and piperidinyl substituents, which could be investigated through spectroscopic techniques and solvatochromic studies.

科学研究应用

催化剂开发

2,3-叔丁基甲基膦基喹喔啉,一种与2-[(1-甲基哌啶-3-基)甲氧基]喹喔啉相关的化合物,已经合成并用作铑催化的不对称氢化功能化烯烃的配体。这种应用展示了喹喔啉衍生物在促进手性药用成分合成方面的潜力,突显了它们在不对称反应催化剂开发中的重要性(Imamoto et al., 2012)。

杀虫剂开发

喹喔啉衍生物已被探索其杀虫活性。对新型喹喔啉衍生物的研究揭示了它们的除草剂、杀菌剂和杀虫剂潜力。这些发现表明喹喔啉衍生物在开发新型农药方面的应用,提供了通过化学手段增强作物保护的方法(Liu et al., 2020)。

抗菌和抗结核药物

喹喔啉-2-羧酸1,4-二氧化物衍生物显示出作为有效抗结核药物的潜力。对喹喔啉核上取代基的变化显著影响其活性,为设计具有增强抗结核潜力的新化合物提供了见解(Jaso et al., 2005)。此外,某些喹喔啉衍生物表现出广泛的抗菌活性,暗示它们作为新型抗菌剂的潜在用途(Vieira et al., 2014)。

药物耐药性和神经保护

对HIV-1逆转录酶的非核苷类抑制剂的研究,如喹喔啉衍生物HBY 097,揭示了其对各种HIV-1毒株的高效性,包括对其他非核苷类抑制剂产生耐药性的毒株。这突显了喹喔啉衍生物在开发治疗耐药性HIV-1毒株的作用(Kleim et al., 1995)。此外,2,3-二羟基-6-硝基-7-磺酰胺基苯并(F)喹喔啉已被确认为对大脑缺血具有神经保护作用,为神经保护干预提供了潜在的治疗途径(Sheardown et al., 1990)。

未来方向

Quinoline and its analogues, which are structurally similar to “2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline”, have shown substantial biological activities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These interesting results warrant further investigation, which may allow identification of novel antitubercular candidates based on this scaffold .

属性

IUPAC Name |

2-[(1-methylpiperidin-3-yl)methoxy]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-18-8-4-5-12(10-18)11-19-15-9-16-13-6-2-3-7-14(13)17-15/h2-3,6-7,9,12H,4-5,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUGTCJREATIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)COC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/no-structure.png)

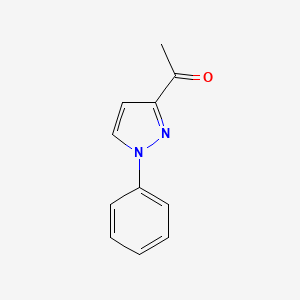

![N-[(2-chlorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2506734.png)

![Methyl 4-[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2506735.png)

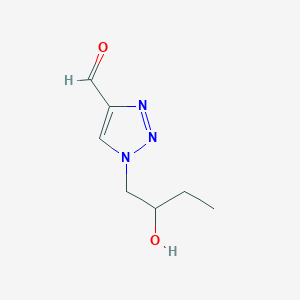

![ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B2506736.png)

![(E)-[(5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate](/img/structure/B2506738.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2506741.png)

![2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2506745.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506748.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2506750.png)

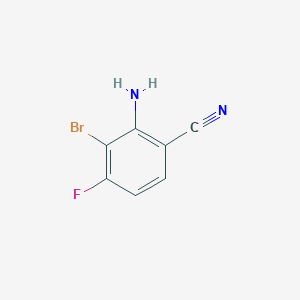

![(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2506751.png)